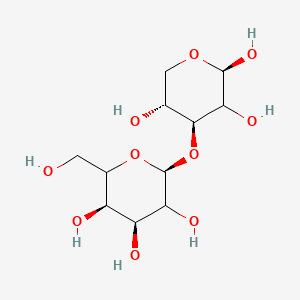![molecular formula C8H13N B589587 6-Azatricyclo[5.2.0.02,5]nonane CAS No. 132804-27-4](/img/structure/B589587.png)
6-Azatricyclo[5.2.0.02,5]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azatricyclo[5.2.0.02,5]nonane is a heterocyclic compound with the molecular formula C8H13N.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azatricyclo[5.2.0.02,5]nonane can be achieved through several methods. One common approach involves the radical C-carbonylation of methylcyclohexylamines. This method requires the use of lead tetraacetate (Pb(OAc)4) in the presence of potassium carbonate (K2CO3) under high pressure of carbon monoxide to ensure cyclization . Another method involves the use of N-bromosuccinimide (NBS) to form an aminoalkyl bromide intermediate, which then undergoes azacyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Azatricyclo[5.2.0.02,5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imines and lactams.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Lead tetraacetate (Pb(OAc)4), potassium carbonate (K2CO3), and carbon monoxide.
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide (NBS) and other halogenating agents.
Major Products Formed
Oxidation: Imines and lactams.
Reduction: Amine derivatives.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
6-Azatricyclo[5.2.0.02,5]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Azatricyclo[5.2.0.02,5]nonane involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The tricyclic structure provides rigidity and stability, enhancing its binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azatricyclo[4.2.1.0~2,5~]nonane: Another tricyclic compound with a similar structure but different ring sizes and nitrogen positioning.
8-Azabicyclo[3.2.1]octane:
Uniqueness
6-Azatricyclo[52002,5]nonane is unique due to its specific tricyclic structure, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
132804-27-4 |
|---|---|
Molekularformel |
C8H13N |
Molekulargewicht |
123.199 |
InChI |
InChI=1S/C8H13N/c1-3-7-5(1)6-2-4-8(6)9-7/h5-9H,1-4H2 |
InChI-Schlüssel |
JITSDPIIKOCLGP-UHFFFAOYSA-N |
SMILES |
C1CC2C1C3CCC3N2 |
Synonyme |
6-Azatricyclo[5.2.0.02,5]nonane(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




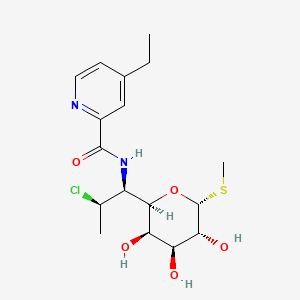


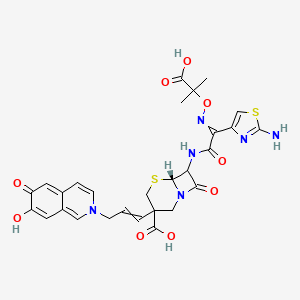
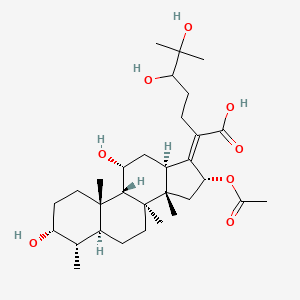
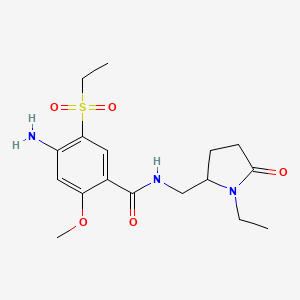
![Sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B589523.png)
